molecular formula C9H11NO2S B14497217 S-(3-Methoxyphenyl) methylcarbamothioate CAS No. 65144-62-9

S-(3-Methoxyphenyl) methylcarbamothioate

Cat. No.: B14497217
CAS No.: 65144-62-9
M. Wt: 197.26 g/mol
InChI Key: CDBLYAIIBWIQEK-UHFFFAOYSA-N
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Description

S-(3-Methoxyphenyl) methylcarbamothioate: is a chemical compound with the molecular formula C9H11NO2S It is known for its unique structure, which includes a methoxyphenyl group attached to a methylcarbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Methoxyphenyl) methylcarbamothioate typically involves the reaction of 3-methoxyphenyl isothiocyanate with methylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: S-(3-Methoxyphenyl) methylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(3-Methoxyphenyl) methylcarbamothioate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-(3-Methoxyphenyl) methylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: S-(3-Methoxyphenyl) methylcarbamothioate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities

Properties

CAS No.

65144-62-9

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

S-(3-methoxyphenyl) N-methylcarbamothioate

InChI

InChI=1S/C9H11NO2S/c1-10-9(11)13-8-5-3-4-7(6-8)12-2/h3-6H,1-2H3,(H,10,11)

InChI Key

CDBLYAIIBWIQEK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)SC1=CC=CC(=C1)OC

Origin of Product

United States

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